4-Bromo-3-iodoaniline
Overview
Description
4-Bromo-3-iodoaniline is an organic compound with the molecular formula C6H5BrIN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 3rd positions on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-iodoaniline can be synthesized through a multi-step process involving the bromination and iodination of aniline derivatives. One common method involves the initial bromination of aniline to form 4-bromoaniline, followed by iodination using iodine and a suitable oxidizing agent such as sodium nitrite in the presence of an acid .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-iodoaniline has diverse applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Used in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions .
Mechanism of Action
The mechanism by which 4-Bromo-3-iodoaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, facilitating the formation of various chemical bonds. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the iodine atom, making it less versatile in certain reactions.
4-Iodoaniline: Similar structure but lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-iodoaniline: Another isomer with different substitution positions, leading to distinct chemical properties and reactivity
Uniqueness: 4-Bromo-3-iodoaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, providing a combination of reactivity and selectivity that is valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-3-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUNPPIEVYUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561529 | |
Record name | 4-Bromo-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-64-9 | |
Record name | 4-Bromo-3-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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